RIDR-PI-103 is a novel compound developed as a reactive oxygen species (ROS)-activated prodrug targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. This compound is designed to selectively inhibit PI3K, a critical pathway involved in various cellular processes including growth, proliferation, and survival. RIDR-PI-103 is particularly significant in the context of cancer treatment, especially for tumors resistant to conventional therapies.
RIDR-PI-103 is a derivative of PI-103, which is recognized as a potent inhibitor of class I PI3K, mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK). The compound has been classified under small molecule inhibitors with specific activity against the PI3K pathway. The synthesis of RIDR-PI-103 involves structural modifications that enhance its efficacy and selectivity compared to its predecessor, PI-103 .
The synthesis of RIDR-PI-103 involves several key steps aimed at modifying the structure of PI-103 to improve its activation by ROS. The process includes:
The detailed synthesis protocol includes:
RIDR-PI-103 retains the core structure of PI-103 but incorporates modifications that facilitate its activation in the presence of ROS. The molecular formula can be represented as C₁₈H₁₉B₁N₂O₄S, indicating the presence of boron in its structure.
The molecular weight of RIDR-PI-103 is approximately 364.32 g/mol. Its structural features include:
RIDR-PI-103 undergoes specific chemical reactions upon exposure to ROS within tumor microenvironments. These reactions lead to the release of active components that inhibit the PI3K signaling pathway.
Key reactions include:
RIDR-PI-103 operates through a unique mechanism where it becomes activated by ROS, which are often elevated in cancerous tissues. Upon activation:
In vitro studies have shown that RIDR-PI-103 effectively reduces cell viability in various cancer models, demonstrating significant antiproliferative effects at low concentrations .
RIDR-PI-103 exhibits properties typical of small organic compounds:
Key chemical properties include:
RIDR-PI-103 has significant potential in scientific research and therapeutic applications, particularly in oncology:
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9